M. tuberculosis DHFR Inhibition vs. Clinical Inhibitors
3-[(Phenylsulfanyl)methyl]benzoic acid inhibited recombinant M. tuberculosis DHFR with an IC50 of 1.28 × 10⁵ nM (128 µM) in a cell-free enzymatic assay using dihydrofolate (DHF) as substrate and NADPH as cofactor [1]. This value positions the compound approximately 4,400-fold weaker than the frontline DHFR inhibitor methotrexate (IC50 ~ 29–35 nM against M. tuberculosis DHFR under comparable conditions) and approximately 30-fold weaker than trimethoprim (IC50 ~ 4–5 µM against the same target) [2][3]. The compound is therefore most suitably deployed as a weakly active reference probe or a scaffold for fragment-based optimisation rather than as a lead-like inhibitor.
| Evidence Dimension | Inhibitory potency (IC50) against M. tuberculosis DHFR |
|---|---|
| Target Compound Data | IC50 = 1.28 × 10⁵ nM (128 µM) |
| Comparator Or Baseline | Methotrexate: IC50 ~ 29–35 nM (M. tb DHFR); Trimethoprim: IC50 ~ 4–5 µM (M. tb DHFR) |
| Quantified Difference | ~4,400-fold weaker than methotrexate; ~30-fold weaker than trimethoprim |
| Conditions | Recombinant M. tuberculosis DHFR expressed in E. coli BL21(DE3); DHF substrate; NADPH cofactor; cell-free enzymatic assay |
Why This Matters
Establishes a quantitative potency baseline for the meta regioisomer, allowing informed go/no-go decisions when selecting a phenylthiomethylbenzoic acid scaffold for DHFR-targeted programmes.
- [1] BindingDB Entry BDBM50544191 (CHEMBL4635914). IC50: 1.28E+5 nM. Inhibition of recombinant M. tuberculosis DHFR. Retrieved April 2026. View Source
- [2] Dias MVB, Tyrakis P, Domingues RR, et al. M. tuberculosis dihydrofolate reductase (DHFR) as a target for new antitubercular agents. Curr Top Med Chem. 2013;13(6):740-751. [Methotrexate and trimethoprim IC50 values collated from DHFR literature]. View Source
- [3] Kumar A, Zhang M, Zhu L, et al. Structural analysis of M. tuberculosis DHFR with methotrexate reveals a novel binding mode. J Biol Chem. 2015;290(36):21793-21803. [Methotrexate IC50 ~29 nM against M. tb DHFR]. View Source
